molecular formula C14H10O4 B8276244 6-Hydroxy-3-methoxyxanthone

6-Hydroxy-3-methoxyxanthone

Cat. No.: B8276244
M. Wt: 242.23 g/mol
InChI Key: YRIHKEDMSJCAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-3-methoxyxanthone is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

3-hydroxy-6-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O4/c1-17-9-3-5-11-13(7-9)18-12-6-8(15)2-4-10(12)14(11)16/h2-7,15H,1H3

InChI Key

YRIHKEDMSJCAEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.0 g (30.7 mmol) of 3,6-dihydroxyxanthone is dissolved in aq. NAOH (2.5 g(62.5 mmol) in 200 mls H2O). 3.2 mls (33.6 mmol) of dimethylsulfate is added dropwise with stirring, and solid forms immediately upon completion. Stirred further 1 hour and heated to reflux for 15 minutes. Additional base is added to insure complete solubility of phenols. The solution is acidified with HCl, and filtration yields a mixture of staring material and the target compound. Solid is heated to reflux in about 200 mls ethanol for 15 minutes to dissolve starting material, and solid is filtered out, washing with ethanol and water. This may have to be repeated several times to obtain pure compound in about 50% yield; mp=303-306-C.NMR (200 MHZ in d-DMSO) s 3.89 (3H,s), 6.82 (1H,d,J=2.24 Hz), 6.87 (1H,m), 6.99 (1H,dd,J=8.78 Hz, 2.20 Hz),, 7.09 (1H,d,J=2.26 Hz), 7.99 (1H,d,J=8.52 Hz), 8.03 (1H,d,J=8.78 Hz).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
[Compound]
Name
d-DMSO
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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